8-Oxa-3-azabicyclo[3.2.1]octane-4-thione

mTOR inhibitor PI3K selectivity thienopyrimidine

Select 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione for mTOR-selective inhibitor programs. The rigid [3.2.1] bicyclic framework and 4-thione functionality deliver >1000-fold mTOR selectivity over PI3K—unattainable with monocyclic morpholines. Documented mTOR IC50 <1 nM, cellular activity <50 nM. Essential for SAR studies resolving mTOR/PI3K signaling. Suited for thienopyrimidine-based inhibitor synthesis, scalable one-pot aminocyclization from THFDM, and heteroaryl-annulated library construction.

Molecular Formula C6H9NOS
Molecular Weight 143.204
CAS No. 1291487-34-7
Cat. No. B578507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-3-azabicyclo[3.2.1]octane-4-thione
CAS1291487-34-7
Molecular FormulaC6H9NOS
Molecular Weight143.204
Structural Identifiers
SMILESC1CC2C(=S)NCC1O2
InChIInChI=1S/C6H9NOS/c9-6-5-2-1-4(8-5)3-7-6/h4-5H,1-3H2,(H,7,9)
InChIKeyHEAWCPGCWNVSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-3-azabicyclo[3.2.1]octane-4-thione CAS 1291487-34-7: Bridged Morpholine-Thione Scaffold for Selective Kinase Inhibitor Procurement


8-Oxa-3-azabicyclo[3.2.1]octane-4-thione (CAS 1291487-34-7, molecular formula C6H9NOS, molecular weight 143.21) is a heterobicyclic scaffold belonging to the bridged morpholine-thione class, incorporating oxygen, nitrogen, and sulfur atoms within a conformationally constrained bicyclo[3.2.1] framework . Also referred to as thiohomotropane, this compound represents a sulfur-containing analog of the 8-oxa-3-azabicyclo[3.2.1]octane core that serves as a versatile synthetic intermediate for pharmacologically active molecules targeting kinase pathways . The scaffold possesses a melting point of 117-118 °C and a predicted boiling point of 237.0±50.0 °C at 760 mmHg [1].

Why Generic Bridged Morpholine Analogs Cannot Substitute for 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione in Kinase-Targeted Synthesis


Direct substitution of 8-oxa-3-azabicyclo[3.2.1]octane-4-thione with simple morpholine, unbridged thiomorpholine, or other bicyclic amine scaffolds in kinase inhibitor programs is precluded by fundamental differences in conformational constraint, electronic properties, and target selectivity profiles. The sulfur atom at the 4-position introduces distinct hydrogen-bonding capacity and polarizability compared to oxygen-containing analogs, while the rigid [3.2.1] bicyclic framework enforces a specific spatial orientation that simple monocyclic rings cannot replicate [1]. Literature evidence demonstrates that replacing a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety in thienopyrimidine-based inhibitors substantially alters kinase selectivity, shifting activity from dual PI3K/mTOR inhibition toward mTOR-selective inhibition with up to >1000-fold selectivity over PI3K [2]. These structural and pharmacological divergences mean that procurement decisions based solely on core scaffold similarity without the thione functional group or specific [3.2.1] bridging geometry will not recapitulate the selectivity profiles documented for derivatives of this scaffold.

Quantitative Differentiation Evidence: 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione vs. Morpholine and Related Analogs


mTOR vs. PI3K Selectivity Shift: 8-Oxa-3-azabicyclo[3.2.1]octane Replacement of Morpholine in Thienopyrimidine Inhibitors

In a direct head-to-head structural comparison within a thienopyrimidine kinase inhibitor series, replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety converted dual PI3K/mTOR inhibitors into mTOR-selective inhibitors [1]. The 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds achieved mTOR IC50 values below 1 nM with selectivity over PI3K exceeding 1000-fold, whereas the parent morpholine-containing compounds displayed dual PI3K/mTOR inhibitory activity without pronounced selectivity [1]. A representative derivative containing the 8-oxa-3-azabicyclo[3.2.1]octane moiety in the 4-position of 2-arylthieno[3,2-d]pyrimidine demonstrated potent cellular antiproliferative activity with IC50 below 50 nM [1].

mTOR inhibitor PI3K selectivity thienopyrimidine

Synthetic Efficiency: One-Pot Catalytic Access to 8-Oxa-3-azabicyclo[3.2.1]octane Core from Biomass-Derived THFDM

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is synthetically accessible from 2,5-tetrahydrofurandimethanol (THFDM) via a one-pot aminocyclization reaction catalyzed by Pt/NiCuAlOx, achieving a yield of 58% with complete (100%) THFDM conversion under optimized conditions [1]. This represents a significant synthetic efficiency improvement compared to traditional multi-step routes, which typically require 5 to 8 discrete synthetic steps to access bridged bicyclic morpholine derivatives [2].

green chemistry heterogeneous catalysis one-pot synthesis

ATR Kinase Inhibition: 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives as Clinical-Stage Anticancer Candidates

Derivatives of 8-oxa-3-azabicyclo[3.2.1]octane have been patented and developed as potent ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors for cancer therapy [1]. ATR inhibition represents a validated clinical strategy in DNA damage response oncology, with multiple ATR inhibitors (e.g., berzosertib, ceralasertib, elimusertib) currently in Phase I-III clinical trials [2]. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold confers conformational rigidity that enhances kinase selectivity relative to flexible amine-containing ATR inhibitor scaffolds such as morpholine or piperidine derivatives [1].

ATR inhibitor DNA damage response anticancer

Procurement-Driven Application Scenarios for 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione


Synthesis of mTOR-Selective Thienopyrimidine Inhibitors for Oncology SAR Campaigns

Researchers conducting structure-activity relationship (SAR) optimization of thienopyrimidine-based kinase inhibitors should procure 8-oxa-3-azabicyclo[3.2.1]octane-4-thione specifically to install the bridged morpholine-thione moiety at the 4-position of the thienopyrimidine core. This substitution has been directly demonstrated to confer mTOR selectivity exceeding 1000-fold over PI3K, a selectivity window not achievable with standard morpholine substituents [1]. The resulting compounds exhibit mTOR IC50 values below 1 nM and cellular antiproliferative activity below 50 nM, making this scaffold essential for developing tool compounds that discriminate between mTOR-dependent and PI3K-dependent signaling pathways [1].

Cost-Efficient Scale-Up via One-Pot Catalytic Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Building Blocks

Process chemistry groups and contract research organizations (CROs) engaged in multi-kilogram synthesis of kinase inhibitor intermediates can leverage the established one-pot aminocyclization route from biomass-derived THFDM to access the 8-oxa-3-azabicyclo[3.2.1]octane core [2]. This route achieves 58% yield with 100% THFDM conversion in a single catalytic operation, replacing traditional 5-8 step synthetic sequences and thereby reducing solvent consumption, purification steps, and overall manufacturing costs [2][3].

ATR Inhibitor Lead Optimization in DNA Damage Response Oncology Programs

Medicinal chemistry teams developing ATR kinase inhibitors for cancer therapy should incorporate 8-oxa-3-azabicyclo[3.2.1]octane-4-thione as a core scaffold based on patent-validated utility in this target class [4]. The conformational rigidity of the [3.2.1] bicyclic framework offers potential kinase selectivity advantages over flexible amine-containing ATR inhibitor scaffolds, supporting SAR exploration in DNA damage response pathways where ATR inhibition has demonstrated clinical efficacy [4].

Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines via Thione-Derived Synthons

Synthetic organic chemists developing novel heteroaryl-annulated bicyclic morpholine libraries should utilize 8-oxa-3-azabicyclo[3.2.1]octane-4-thione as a key synthon for annulation reactions [3]. The thione functional group at the 4-position serves as a versatile handle for cyclocondensation and heterocycle-forming transformations, enabling access to structurally diverse fused bicyclic systems that cannot be generated from the corresponding lactam or amine analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.